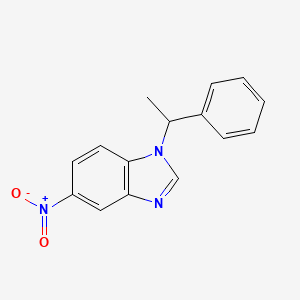

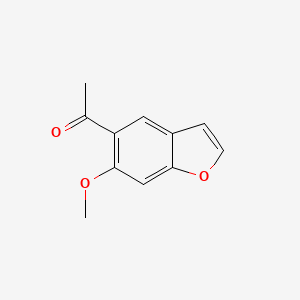

![molecular formula C7H3IN4 B3147928 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile CAS No. 633328-51-5](/img/structure/B3147928.png)

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Descripción general

Descripción

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a chemical compound with the molecular formula C7H3IN4 . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile, has been achieved through various methods . One of the methods involves scaffold hopping and computer-aided drug design . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is based on the pyrazolo[3,4-b]pyridine scaffold . The molecular docking study was used to evaluate the binding mode between the compound and its target .Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Aplicaciones Científicas De Investigación

The chemical compound 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile falls under a broader class of compounds known for their versatility in pharmaceutical and biochemical research. These compounds, including pyrazolo[3,4-b]pyridine derivatives, are recognized for their significant presence in the design of kinase inhibitors due to their ability to interact with multiple binding modes, offering a foundation for developing treatments against a wide range of diseases, including cancer and inflammation.

Kinase Inhibition and Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the design of kinase inhibitors, showing promise due to its ability to bind to the hinge region of kinases and form other key interactions within the kinase pocket. This interaction enhances potency and selectivity, making it a valuable scaffold in the kinase inhibitor design. Patents and peer-reviewed articles highlight its application across various kinase targets, suggesting its potential in intellectual property, inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Heterocyclic N-Oxide Derivatives and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from structures similar to 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile, have shown remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds are vital in forming metal complexes, designing catalysts, and synthesizing anticancer, antibacterial, and anti-inflammatory agents, reflecting their broad utility in drug development investigations (Li et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

The exploration of hybrid catalysts for the synthesis of medicinal compounds, including those related to the pyranopyrimidine core, is a testament to the innovative approaches in medicinal chemistry. Such research underscores the adaptability of scaffolds like 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile in synthesizing bioavailable and therapeutically relevant molecules (Parmar et al., 2023).

Mecanismo De Acción

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile may interact with similar targets.

Mode of Action

Related compounds have been shown to interact with their targets in a manner that leads to significant inhibitory activity .

Result of Action

Related compounds have been shown to exhibit significant inhibitory activity .

Direcciones Futuras

The future directions for the study of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile and similar compounds involve further exploration of their potential as inhibitors of targets like TRKA . Additionally, the development of new synthetic strategies and approaches to these compounds is an area of ongoing research .

Propiedades

IUPAC Name |

3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN4/c8-7-5-1-4(2-9)10-3-6(5)11-12-7/h1,3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOAGDJCUQUGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NNC(=C21)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739292 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |

CAS RN |

633328-51-5 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

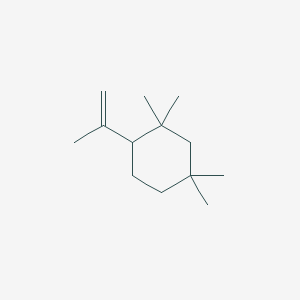

![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)